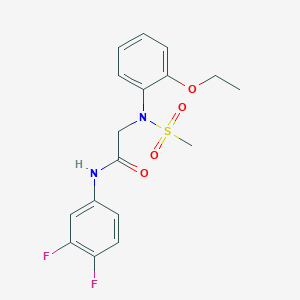

![molecular formula C14H14FN3O3S B4129822 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide

Overview

Description

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, also known as Fasudil, is a potent Rho-kinase inhibitor that has been widely used in scientific research. It was first developed as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage, but its potential in other areas has been explored in recent years.

Mechanism of Action

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine kinase that regulates various cellular processes such as cytoskeleton organization, gene expression, and cell proliferation. Rho-kinase is activated by the small GTPase RhoA, which is involved in the formation of stress fibers, focal adhesions, and cell contractility. By inhibiting Rho-kinase, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide reduces RhoA activity and downstream signaling, leading to relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of cell adhesion and migration.

Biochemical and Physiological Effects:

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to have multiple biochemical and physiological effects in vitro and in vivo. In addition to its Rho-kinase inhibitory activity, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also modulate other signaling pathways such as protein kinase C, mitogen-activated protein kinase, and phosphodiesterase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can increase the production of nitric oxide, a potent vasodilator, by activating endothelial nitric oxide synthase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can reduce oxidative stress and inflammation by suppressing the expression of inducible nitric oxide synthase, cyclooxygenase-2, and nuclear factor-kappaB. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also enhance the expression of brain-derived neurotrophic factor, a neuroprotective factor that promotes neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be easily dissolved in common solvents such as dimethyl sulfoxide and water, and can be administered by various routes such as intraperitoneal injection, oral gavage, and intravenous infusion. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be used in a wide range of concentrations depending on the experimental design, and can be combined with other drugs or compounds to investigate synergistic or antagonistic effects. However, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide also has some limitations that should be taken into account. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can cause off-target effects by inhibiting other kinases or enzymes, especially at high concentrations or prolonged exposure. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also interact with membrane transporters or efflux pumps, leading to altered pharmacokinetics or bioavailability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be expensive or difficult to obtain in some countries or regions, which may limit its accessibility for certain research groups.

Future Directions

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields. Some possible future directions include:

1. Investigating the role of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in neurodegenerative diseases such as Huntington's disease, amyotrophic lateral sclerosis, and multiple sclerosis, and exploring its mechanisms of action and therapeutic efficacy.

2. Exploring the use of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide as a novel anti-cancer agent in combination with chemotherapy, radiotherapy, or immunotherapy, and identifying the optimal dosing and administration regimens.

3. Developing new formulations or delivery systems of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide that can enhance its bioavailability, tissue specificity, or sustained release, and improving its pharmacokinetic and pharmacodynamic properties.

4. Investigating the safety and efficacy of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in clinical trials for various indications, and comparing its efficacy and safety with other drugs or therapies.

5. Identifying new targets or biomarkers of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide action, and elucidating the molecular mechanisms underlying its effects on cellular signaling, gene expression, and metabolism.

In conclusion, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide is a potent Rho-kinase inhibitor that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields, and may lead to new insights and therapies for human diseases.

Scientific Research Applications

4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been extensively studied in various scientific fields, including neuroscience, cardiovascular disease, cancer, and inflammation. In neuroscience, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to improve cognitive function, promote neurite outgrowth, and reduce neuronal death in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In cardiovascular disease, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been used to treat hypertension, pulmonary hypertension, and heart failure by inhibiting Rho-kinase-mediated vasoconstriction and remodeling. In cancer, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been found to inhibit tumor growth, migration, and invasion by targeting Rho-kinase signaling pathways. In inflammation, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce tissue damage in animal models of arthritis, colitis, and sepsis.

properties

IUPAC Name |

1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-16-22(20,21)13-7-5-11(6-8-13)17-14(19)18-12-4-2-3-10(15)9-12/h2-9,16H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQKPGJLQZCJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4129770.png)

![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)

![1,1'-[8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4129780.png)

![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4129787.png)

![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4129795.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4129800.png)

![3-[(4-methylphenyl)thio]-N-propylpropanamide](/img/structure/B4129801.png)

![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)

![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4129816.png)

![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)